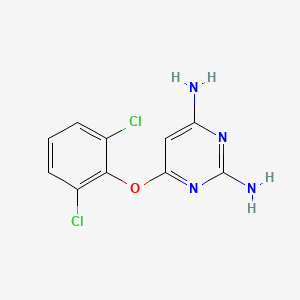
2,4-Dichloro-8-(trifluoromethyl)quinazoline
Overview
Description
2,4-Dichloro-8-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, a class of nitrogen-containing heterocycles. Quinazolines are known for their diverse biological activities and are of significant interest in medicinal chemistry. The trifluoromethyl group attached to the quinazoline nucleus can potentially enhance the compound's biological activity due to its electron-withdrawing nature and ability to modulate the physicochemical properties of the molecule.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines, which are structurally related to 2,4-dichloro-8-(trifluoromethyl)quinazoline, can be achieved via a mild two-step reaction involving addition-elimination/arylation starting from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides . Another related synthesis involves the preparation of 4-substituted 2-(trichloromethyl)quinazolines through a benzyne [4+2] cycloaddition with 2-(trichloromethyl)-1,3-diazabutadienes . These methods highlight the versatility of quinazoline synthesis and the potential pathways that could be adapted for the synthesis of 2,4-dichloro-8-(trifluoromethyl)quinazoline.
Molecular Structure Analysis
Quinazoline derivatives exhibit a range of molecular conformations. For example, amino-[1,1']-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives are non-planar, and the aryl substituents form a pincer-like conformation . This non-planarity could be relevant to the molecular structure of 2,4-dichloro-8-(trifluoromethyl)quinazoline, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives participate in various chemical reactions. The reactivity of 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines towards N-nucleophiles has been studied, showing that these compounds can undergo transformations leading to the formation of 2-phenyl-5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline . Similarly, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones can be modified under the action of nucleophilic and/or basic reagents . These studies provide insights into the potential reactivity of the chloro and trifluoromethyl groups in 2,4-dichloro-8-(trifluoromethyl)quinazoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. The presence of a trifluoromethyl group can significantly affect the compound's acidity, lipophilicity, and metabolic stability. For instance, the photophysical properties of triazoloquinazoline derivatives have been investigated, showing a broad range of emission wavelengths and high fluorescent quantum yields . The solvatochromic properties of these compounds have also been studied, indicating their potential use in chemical sensing applications . These properties are relevant to the analysis of 2,4-dichloro-8-(trifluoromethyl)quinazoline, as they can inform its potential applications and behavior in various environments.
Scientific Research Applications
Synthesis and Potential Applications
Quinazoline Derivatives Synthesis : Quinazoline derivatives, including compounds related to 2,4-Dichloro-8-(trifluoromethyl)quinazoline, have been synthesized for various applications. For example, the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One involves a series of reactions, demonstrating the compound's potential in chemical synthesis and biological activity (Xu Li-feng, 2011).
Regioselective Synthesis : Research has been conducted on the regioselective synthesis of quinazoline containing novel monoaryl ethers at room temperature. This process involves the selective substitution of 4-chloro in commercially available 2,4-dichloro-6,7-dimethoxyquinazoline, highlighting the compound's versatility in synthetic chemistry (V. Deore et al., 2007).
Insecticidal Activity : Studies on 6,8-dichloro-quinazoline derivatives, closely related to 2,4-Dichloro-8-(trifluoromethyl)quinazoline, reveal their potential as insecticides. These compounds have demonstrated significant insecticidal activity in vitro against Plutella xylostella (Jian Wu et al., 2014).
Pharmaceutical and Medicinal Chemistry Applications
Anticancer Properties : Quinazolines, including derivatives of 2,4-Dichloro-8-(trifluoromethyl)quinazoline, have been explored for their anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell growth and DNA damage (R. Ovádeková et al., 2005).
Antibacterial Activity : N2,N4-disubstituted quinazoline-2,4-diamines, structurally similar to 2,4-Dichloro-8-(trifluoromethyl)quinazoline, exhibit notable antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds show potential as antibacterial agents with favorable physicochemical properties (Kurt S. Van Horn et al., 2014).
Antimalarial Activity : Hybrid quinazolin-2,4-dione molecules, related to 2,4-Dichloro-8-(trifluoromethyl)quinazoline, have been synthesized and evaluated for their antimalarial properties. In silico studies have shown these compounds to have high binding affinity against Plasmodium falciparum enzymes, indicating potential as antimalarial agents (Aboubakr Haredi Abdelmonsef et al., 2020).
Material Science and Optoelectronic Applications
Optoelectronic Materials : Quinazolines have been researched for their applications in optoelectronic materials. Incorporation of quinazoline derivatives into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, potentially including derivatives of 2,4-Dichloro-8-(trifluoromethyl)quinazoline (G. Lipunova et al., 2018).
Corrosion Inhibition : Quinazoline derivatives have shown efficacy in inhibiting corrosion of mild steel, highlighting their potential in material protection. This suggests possible applications of 2,4-Dichloro-8-(trifluoromethyl)quinazoline derivatives in corrosion prevention (C. Kumar et al., 2020).
properties
IUPAC Name |
2,4-dichloro-8-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-4-2-1-3-5(9(12,13)14)6(4)15-8(11)16-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRGCZQNHANRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652960 | |
| Record name | 2,4-Dichloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-(trifluoromethyl)quinazoline | |
CAS RN |
959237-52-6 | |
| Record name | 2,4-Dichloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
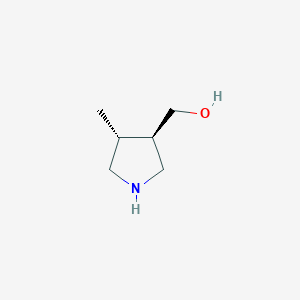
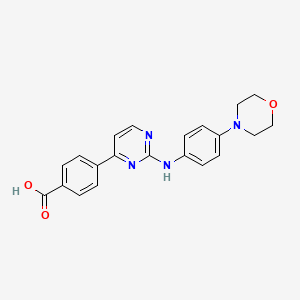

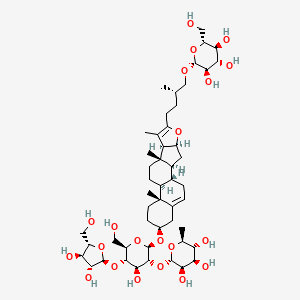
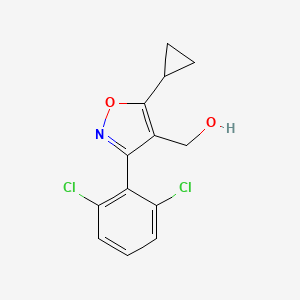
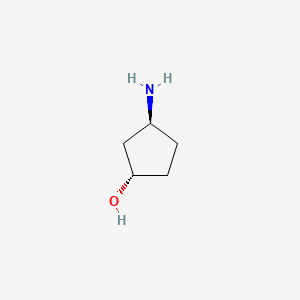
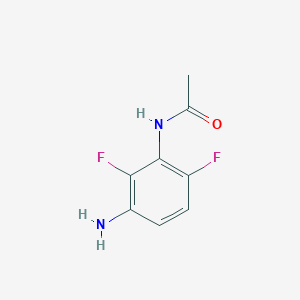
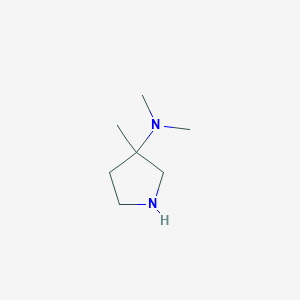
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
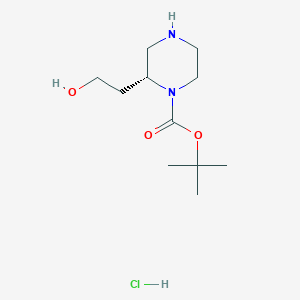

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)
